molecular formula C23H25ClN4O3S B3609484 isopropyl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate

isopropyl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate

Cat. No. B3609484
M. Wt: 473.0 g/mol
InChI Key: RSXQATXYAWOPML-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups including an isopropyl group, a benzyl group, a 1,2,4-triazole ring, a thioacetyl group, an amino group, and a chlorobenzoate group. These groups are common in many pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The molecular structure of a compound can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the amino group (-NH2) can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the molecular weight can be determined by mass spectrometry .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. For example, 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

properties

IUPAC Name

propan-2-yl 3-[[2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3S/c1-4-28-20(12-16-8-6-5-7-9-16)26-27-23(28)32-14-21(29)25-19-13-17(10-11-18(19)24)22(30)31-15(2)3/h5-11,13,15H,4,12,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXQATXYAWOPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(=O)OC(C)C)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
isopropyl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
isopropyl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
isopropyl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
isopropyl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
isopropyl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-chlorobenzoate

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